N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a biphenyl-4-carboxamide core and a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS2/c23-19-8-4-5-15(13-19)14-28-22-26-25-21(29-22)24-20(27)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCRGBYUCQRMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiadiazole ring could lead to the formation of sulfoxides or sulfones, while reduction of the carboxamide group could yield amines.
Scientific Research Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Substituents, Yields, and Melting Points
Key Observations :
- Halogenated Benzylthio Groups: The 4-chlorobenzylthio analog (5j) exhibits a higher melting point (138–140°C) than the non-halogenated benzylthio analog (5h, 133–135°C), suggesting halogenation enhances crystalline stability . Alkylthio vs. Arylthio: Methylthio (5f) and ethylthio (5g) derivatives show higher melting points (158–170°C) than arylthio analogs, likely due to reduced steric hindrance and stronger intermolecular interactions .
Table 2: Key Spectral Features of Thiadiazole Derivatives
Key Observations :
- The absence of C=O bands in 1,2,4-triazoles contrasts with hydrazinecarbothioamides, highlighting structural differences. For the target compound, IR would likely show C=S (thiadiazole) and C=O (carboxamide) bands.
- Synthesis : The target compound may follow a route similar to , where alkylation of thiadiazole precursors with 3-fluorobenzyl bromide under basic conditions yields the S-alkylated product .
Biphenyl Carboxamide Derivatives: Electronic and Pharmacokinetic Profiles
Table 3: Comparison of Biphenyl Carboxamide Analogs
Key Observations :
- Heterocycle Impact : Thiazole derivatives (–15) exhibit lower molecular weights (~280–349 g/mol) compared to thiadiazole analogs. The thiadiazole ring may enhance hydrogen bonding due to additional nitrogen atoms.
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a biphenyl moiety through a carboxamide group. The presence of the 3-fluorobenzyl thioether enhances its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 355.46 g/mol.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains. A comparative analysis of similar compounds shows that variations in substituents can lead to differences in potency.
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | Structure | Moderate activity against Gram-positive bacteria |
| N-(5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | Structure | Enhanced activity against Gram-negative bacteria |
Anticancer Activity
Research indicates that thiadiazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that this compound shows cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
Case Study : A study conducted by reported an IC50 value of 15 μM for this compound against HeLa cells after 48 hours of exposure. This suggests a promising potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cellular processes.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in the G2/M phase.
- Apoptosis Induction : The compound has shown the ability to activate apoptotic pathways in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. The introduction of the 3-fluorobenzyl group is crucial for enhancing biological activity.
General Synthetic Route :
- Synthesis of the thiadiazole ring.
- Formation of thioether linkage with 3-fluorobenzyl.
- Coupling with biphenyl carboxylic acid to form the final product.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions involving 1,3,4-thiadiazole-2-thiol derivatives. A typical procedure involves refluxing the thiol intermediate (e.g., 5-(3-fluorobenzylthio)-1,3,4-thiadiazole-2-amine) with [1,1'-biphenyl]-4-carbonyl chloride in dry acetone or ethanol under anhydrous conditions. Potassium carbonate is often used as a base to deprotonate the thiol group and facilitate coupling. Reaction optimization includes controlling reflux time (3–6 hours), solvent selection (e.g., ethanol for recrystallization), and stoichiometric ratios (1:1 to 1:1.2 molar ratios) to improve yields (typically 70–88%) .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm structural integrity?
- 1H/13C NMR : Key signals include the biphenyl aromatic protons (δ 7.4–8.0 ppm), fluorobenzyl thioether protons (δ 4.5–5.0 ppm for SCH2), and carboxamide NH (δ 10–11 ppm). Fluorine coupling in the benzyl group splits adjacent proton signals .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-S (650–750 cm⁻¹), and NH (3200–3300 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 456.44 for related analogs) and fragmentation patterns validate the molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinase inhibition (VEGFR-2, BRAF) using fluorescence-based ADP-Glo™ assays .
- Anti-inflammatory activity : COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification .
Advanced Research Questions
Q. How can molecular docking elucidate target interactions (e.g., VEGFR-2)?
Docking studies (using AutoDock Vina or Schrödinger Suite) can model the compound’s binding to VEGFR-2’s ATP-binding pocket. Key steps:
- Prepare the protein structure (PDB ID: 4ASD) by removing water and adding polar hydrogens.
- Define the binding site using co-crystallized ligands.
- Analyze hydrogen bonds (e.g., between the carboxamide NH and Cys919) and hydrophobic interactions (fluorobenzyl group with Leu840) .
- Validate with MD simulations to assess binding stability .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact bioactivity?
Systematic SAR studies compare analogs with varying substituents:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance kinase inhibition by increasing electrophilicity and binding affinity. For example, fluorobenzyl derivatives show 2–3x higher VEGFR-2 inhibition (IC50 ~0.8 µM) compared to methylthio analogs .
- Hydrophobic substituents improve membrane permeability, as seen in analogs with isopropylphenoxy moieties (logP ~3.5) .
Q. What strategies resolve contradictions in biological data across studies?
- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls (e.g., sorafenib for kinase assays) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may explain variable in vivo results .
- Orthogonal validation : Confirm target engagement via Western blot (e.g., phospho-VEGFR-2 suppression) .
Q. How is metabolic stability evaluated in preclinical studies?
- In vitro assays : Incubate the compound with human liver microsomes (HLM) and measure half-life (t1/2) using LC-MS/MS. For example, analogs with methylthio groups exhibit t1/2 >60 mins, whereas benzylthio derivatives degrade faster (t1/2 ~30 mins) due to oxidative metabolism .
- CYP inhibition screening : Assess interactions with major CYP isoforms (e.g., CYP3A4, 2D6) to predict drug-drug interactions .
Q. What crystallographic methods characterize its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
